9-(3-methoxypropyl)-3-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one
Description
9-(3-Methoxypropyl)-3-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is a heterocyclic compound featuring a fused chromeno-oxazin core. This structure combines a benzopyran (chromene) moiety with a 1,3-oxazinone ring, substituted at the 9-position with a 3-methoxypropyl group and at the 3-position with a phenyl group. Its molecular formula is C22H23NO5, with a molecular weight of 381.42 g/mol .
Properties
IUPAC Name |
9-(3-methoxypropyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-24-11-5-10-22-13-18-19(25-14-22)9-8-16-12-17(21(23)26-20(16)18)15-6-3-2-4-7-15/h2-4,6-9,12H,5,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJZTFYGAUCPOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=CC=C4)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromeno-oxazin derivatives exhibit structural diversity based on substituents at key positions (3-, 4-, and 9-positions), which significantly influence their physicochemical properties and biological activities. Below is a detailed comparison of the target compound with structurally analogous molecules:
Table 1: Structural and Functional Comparison of Chromeno-Oxazin Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: The 3-phenyl group in the target compound is conserved in analogs like 9-cyclopropyl-4-methyl-3-phenyl-chromeno-oxazinone , suggesting its role in stabilizing π-π interactions with biological targets. The 9-(3-methoxypropyl) substituent distinguishes the target compound from analogs with bulkier groups (e.g., 3-methoxybenzyl in ). This shorter alkyl chain may enhance solubility compared to aromatic substituents.
Anti-Inflammatory Activity: Derivatives of 9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one (structurally similar but lacking the fused chromene ring) demonstrate anti-inflammatory activity via inhibition of NF-κB signaling (IC50 = 0.8–5.2 μM) . This suggests the fused chromeno-oxazin core in the target compound may retain similar mechanisms.
This highlights the importance of substituent positioning for target selectivity.
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